molecular formula C7H12Cl2N2O B2575480 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride CAS No. 2044835-59-6

4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride

Cat. No.: B2575480
CAS No.: 2044835-59-6
M. Wt: 211.09
InChI Key: SMGXZMBKKOVDRW-UHFFFAOYSA-N
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Description

“4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” is a chemical compound with the CAS Number: 165528-71-2 . It has a molecular weight of 210.11 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyridinium salts have been highlighted for their reactivity in various research topics .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 247-248°C .

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride serves as a versatile building block in chemical synthesis, particularly in the construction of complex heterocyclic structures. It is instrumental in one-pot synthesis processes involving coupling, isomerization, and cyclocondensation sequences to produce dihydropyrindines and tetrahydroquinolines, which are foundational structures in natural products and pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002). Furthermore, its derivatives have been synthesized to function as terdentate ligands for metal ions, expanding its utility in coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have demonstrated effectiveness as corrosion inhibitors. Studies show that these compounds exhibit mixed-type inhibition properties on mild steel in hydrochloric acid, with their efficiency being modulated by temperature (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).

Semiconductor and Biological Activity

Compounds synthesized from this compound have been identified as semiconductors based on their solid-state UV–vis spectra. These compounds, upon illumination, exhibit significant improvements in electrical properties, demonstrating their potential in optoelectronic applications. Additionally, their ability to bind DNA suggests potential biological activities worth exploring (Mandal, Pathak, Dey, Islam, Seth, Masum, Ortega-Castro, Ray, Frontera, & Mukhopadhyay, 2019).

Aggregation Enhanced Emission

Furthermore, pyridyl substituted benzamides derived from this compound have shown unique photophysical properties, including aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior. These characteristics are pivotal for developing advanced photonic materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Protonation Studies

Studies focusing on the protonation of monoaminopyridines, including derivatives of this compound, have provided insights into their chemical behavior and interactions, critical for further applications in medicinal chemistry and materials science (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).

Safety and Hazards

The safety information available indicates that “4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” has a GHS07 pictogram, with the signal word "Warning" .

Properties

IUPAC Name

4-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGXZMBKKOVDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044835-59-6
Record name 4-(2-aminoethyl)pyridin-2-ol dihydrochloride
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